Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate

Description

Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate (CAS: 242-644-7, EINECS: 242-644-7) is a sulfonate-containing organosulfur compound. However, the majority of available literature refers to its dimethyl analog, Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate (CAS: 18880-36-9, EINECS: 242-644-7), commonly abbreviated as DPS. This compound has the molecular formula C₆H₁₂NNaO₃S₃, a molecular weight of 265.35 g/mol, and features a dimethylamino-thioxomethyl-thio-propanesulfonate backbone. It is a white to off-white crystalline powder with a density of 1.478–1.49 g/cm³ and a boiling point of 245.5°C. DPS is primarily used in electroplating as a brightener and stabilizer for copper and precious metal deposition.

Properties

CAS No. |

6142-42-3 |

|---|---|

Molecular Formula |

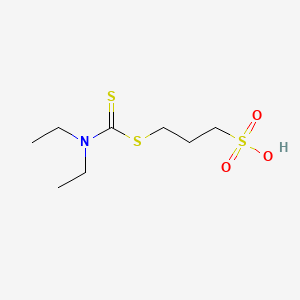

C8H17NO3S3 |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

3-(diethylcarbamothioylsulfanyl)propane-1-sulfonic acid |

InChI |

InChI=1S/C8H17NO3S3/c1-3-9(4-2)8(13)14-6-5-7-15(10,11)12/h3-7H2,1-2H3,(H,10,11,12) |

InChI Key |

OAPOPGVMCHGQNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=S)SCCCS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate typically involves the reaction of diethylamine with carbon disulfide to form diethylammonium dithiocarbamate. This intermediate is then reacted with 3-chloropropanesulfonic acid sodium salt to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols and other sulfur-containing compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other sulfur-containing compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate has a wide range of applications in scientific research:

Chemistry: Used as a brightener in copper electroplating baths to produce high-quality copper layers.

Biology: Investigated for its potential use in biological systems due to its sulfur-containing functional groups.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Widely used in the automotive and semiconductor industries for copper plating and other applications.

Mechanism of Action

The mechanism of action of Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate involves its interaction with copper ions in electroplating baths. The compound acts as a complexing agent, binding to copper ions and facilitating their deposition onto the substrate. This results in the formation of bright, flat, and ductile copper layers. The molecular targets and pathways involved in this process are primarily related to the coordination chemistry of copper ions .

Comparison with Similar Compounds

Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate (DPS)

- Molecular Formula : C₆H₁₂NNaO₃S₃.

- Molecular Weight : 265.35 g/mol.

- Functional Groups: Dimethylamino, thioxomethyl, and sulfonate groups.

- Applications :

- Mechanism : Adsorbs preferentially at high-current-density regions (e.g., via the sulfur atoms), accelerating the reduction of Cu²⁺ to Cu⁺ and promoting uniform deposition.

Polyethylene Glycol (PEG)-Bis(3-sulfopropyl) Disulfide (SPS)

3-Mercapto-1-propanesulfonic Acid Sodium Salt (MPS)

Potassium 3-[(Ethoxythioxomethyl)thio]propanesulphonate

- Molecular Formula : C₆H₁₀KO₃S₃ (estimated).

- Functional Groups : Ethoxythioxomethyl and sulfonate groups.

- Applications: Limited data, but structurally analogous to DPS. Likely used in niche electroplating applications.

Comparative Performance Data

*The diethylamino variant (CAS: 242-644-7) shares structural similarities with DPS but lacks detailed studies. Its larger alkyl groups may alter adsorption kinetics and solubility.

Key Research Findings

DPS vs. SPS/MPS :

- DPS exhibits lower bath instability compared to SPS, which degrades into MPS under acidic conditions.

- In TSV plating, DPS achieves comparable deposition rates to SPS but requires higher concentrations (~5–10 ppm vs. 1–2 ppm for SPS).

- DPS produces deposits with superior ductility due to its nitrogen-containing groups, which mitigate internal stress.

Synergistic Effects: Combining DPS with PEG-based suppressors improves microvia filling by 30% compared to SPS alone. DPS’s dimethylamino group enhances compatibility with surfactants, reducing pitting defects.

Toxicity and Safety :

- DPS has lower acute toxicity (LD₅₀ > 2000 mg/kg in rats) compared to MPS (LD₅₀ = 500 mg/kg).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.